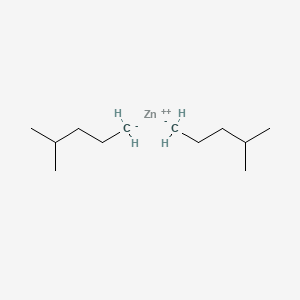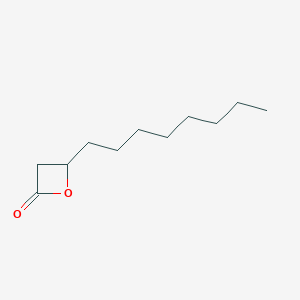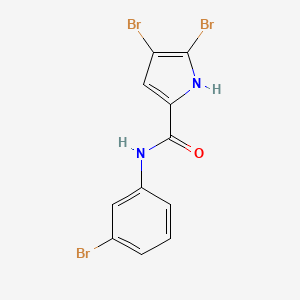
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide is a chemical compound known for its unique structure and properties It is derived from the combination of a dichlorophenyl group and a dihydroxy-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of catalysts such as Raney nickel in the hydrogenation step is common to facilitate the reduction of the nitro group .
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides and other agrochemicals
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide.
Diuron: N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea, another herbicide with similar structural features.
Uniqueness
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide is unique due to its dihydroxy-methylpropanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
41362-84-9 |
|---|---|
分子式 |
C10H11Cl2NO3 |
分子量 |
264.10 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO3/c1-10(16,5-14)9(15)13-6-2-3-7(11)8(12)4-6/h2-4,14,16H,5H2,1H3,(H,13,15) |
InChI 键 |
FUXKZAWOTMUTLO-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)




